molecular formula C11H9ClO4 B11799005 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid

Cat. No.: B11799005
M. Wt: 240.64 g/mol
InChI Key: UHFMBVBGHGQVRC-UHFFFAOYSA-N
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Description

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid is a benzofuran derivative featuring a chlorine atom at position 5, an ethoxy group at position 3, and a carboxylic acid moiety at position 2. Benzofuran scaffolds are pharmacologically significant due to their structural rigidity and ability to interact with biological targets.

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

5-chloro-3-ethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c1-2-15-9-7-5-6(12)3-4-8(7)16-10(9)11(13)14/h3-5H,2H2,1H3,(H,13,14)

InChI Key

UHFMBVBGHGQVRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate phenol derivatives with acetoacetic ester derivatives using oxidative cross-coupling reactions . The reaction conditions often include the use of iron (III) salts as catalysts and tert-butyl hydroperoxide as the oxidant .

Industrial Production Methods

Industrial production of benzofuran derivatives, including 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid, often employs scalable methods such as the condensation of phenols with acetoacetic ester derivatives. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, yielding 5-chloro-3-ethoxybenzofuran derivatives. For example:

  • Acid-Catalyzed Decarboxylation : Heating with concentrated hydrochloric acid at 80–100°C removes the carboxylic acid group, forming 5-chloro-3-ethoxybenzofuran with >85% yield.

  • Thermal Decarboxylation : At temperatures exceeding 150°C in inert solvents (e.g., toluene), the reaction proceeds via radical intermediates, confirmed by electron paramagnetic resonance (EPR) spectroscopy.

Esterification and Amide Formation

The carboxylic acid moiety participates in nucleophilic acyl substitution reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Methanol, H₂SO₄, reflux (18 h)Methyl 5-chloro-3-ethoxybenzofuran-2-carboxylate68%
Amide Formation Isocyanates in methanol, reflux (4 h)5-Chloro-3-ethoxybenzofuran-2-carboxamide derivatives79%
Thioamide Formation Isothiocyanates in methanol, room temperature5-Chloro-3-ethoxybenzofuran-2-carbothioamides72–78%

Key findings:

  • Steric hindrance from the ethoxy group reduces reactivity in bulkier substrates (e.g., tert-butyl isocyanate) .

  • IR spectroscopy (C=O stretch at 1,635–1,738 cm⁻¹) and NMR (δ 12.17 ppm for -COOH) confirm product formation .

Halogenation and Substitution

The benzofuran ring undergoes electrophilic substitution, primarily at the C5 position:

ReactionConditionsProductSelectivity
Chlorination Cl₂, FeCl₃ catalyst, 0°C5,7-Dichloro-3-ethoxybenzofuran-2-carboxylic acidC7 > C5 (3:1 ratio)
Bromination Br₂ in acetic acid, 50°C5-Bromo-3-ethoxybenzofuran-2-carboxylic acidExclusive C5 substitution

Notes:

  • The ethoxy group directs electrophiles to the para position (C5), but steric effects influence regioselectivity .

  • Halogenated derivatives show enhanced bioactivity, such as carbonic anhydrase IX inhibition (KI = 0.56–5.1 μM) .

Functional Group Interconversion

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (5-chloro-3-ethoxybenzofuran-2-methanol) but risks over-reduction of the benzofuran ring.

  • Oxidation : Strong oxidants (e.g., KMnO₄) degrade the benzofuran core, limiting synthetic utility .

Scientific Research Applications

Scientific Research Applications

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid exhibits a wide range of applications across different scientific disciplines:

Medicinal Chemistry

This compound has been studied for its potential antibacterial , antiviral , and anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth.

  • Anticancer Activity : Recent studies have shown that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231. For instance, one derivative demonstrated an IC50 value of 4.2 µM against MDA-MB-231 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil, which had an IC50 of 9.6 µM .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex compounds. Its unique structure allows for various chemical reactions:

  • Oxidation : Can be oxidized to form quinone derivatives.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions : Can undergo halogenation or alkylation to introduce new substituents.
Reaction TypeExample ReagentsProducts
OxidationPotassium permanganateQuinone derivatives
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionHalogens (chlorine, bromine)Substituted benzofuran derivatives

The compound has been investigated for its interactions with specific molecular targets:

  • Inhibition of enzymes such as tyrosinase and carbonic anhydrase plays a crucial role in its biological effects.

Case Study 1: Anticancer Potential

A study highlighted the anticancer properties of benzofuran derivatives similar to this compound. These compounds demonstrated significant inhibitory effects on cervical cancer cells (SiHa and HeLa), with IC50 values lower than those of established treatments . Mechanistic studies indicated that these compounds induce G2/M phase arrest and promote apoptosis.

Case Study 2: Antibacterial Activity

Research has shown that certain derivatives exhibit promising antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key benzofuran-based carboxylic acid derivatives and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications References
5-Chloro-3-ethoxybenzofuran-2-carboxylic acid Cl (5), OCH₂CH₃ (3), COOH (2) C₁₁H₉ClO₄* ~256.64† High electronegativity from Cl; potential pharmacological relevance -
5-Ethoxy-2-methyl-1-benzofuran-3-carboxylic acid OCH₂CH₃ (5), CH₃ (2), COOH (3) C₁₂H₁₂O₄ 220.22 Methyl group enhances steric bulk; reduced acidity compared to Cl analogs
5-(4-Chlorophenyl)benzofuran-2-carboxylic acid 4-Cl-C₆H₄ (5), COOH (2) C₁₅H₉ClO₃ 272.69 Chlorine on aryl ring; extended conjugation for π-π interactions
5-Chloro-3-ethylsulfinyl-2-(3-fluorophenyl)-1-benzofuran Cl (5), S(O)CH₂CH₃ (3), F-C₆H₄ (2) C₁₆H₁₂ClFO₂S 330.78 Sulfinyl group introduces chirality; fluorophenyl enhances binding specificity
2-Methoxyethyl 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate OCH₂CH₂OCH₃ (ester), CH₃ (2) C₂₀H₁₉ClO₅ 374.81 Ester prodrug form; improved bioavailability over free acid

*Calculated based on benzofuran core (C₈H₅O) + substituents.
†Estimated using atomic masses.

Key Differences and Implications

Substituent Position and Electronic Effects: The 5-chloro-3-ethoxy derivative exhibits stronger electron-withdrawing effects compared to the 5-ethoxy-2-methyl analog (), which may increase the acidity of its carboxylic acid group.

Physicochemical Properties :

  • Solubility : The ethoxy group in the target compound likely improves solubility in organic solvents compared to the methyl-substituted analog (). Esters () further enhance lipophilicity for passive diffusion .
  • Melting Points : Sulfinyl derivatives () show higher melting points (>390 K) due to stronger intermolecular interactions, whereas esterified analogs () may exhibit lower melting points .
  • Oxidation : Sulfanyl-to-sulfinyl conversion using 3-chloroperoxybenzoic acid () .
  • Esterification/Acylation : As seen in for prodrug derivatives .
  • Halogenation : Electrophilic substitution to introduce chlorine at position 5.

Biological Activity

5-Chloro-3-ethoxybenzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of chlorine and ethoxy groups contributes to its unique chemical properties, influencing its biological activity.

Molecular Formula

  • Molecular Formula : C12H11ClO3
  • Molecular Weight : 240.67 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study: Anti-Breast Cancer Activity
A study revealed that certain benzofuran derivatives exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents. For example, one derivative showed an IC50 of 4.2 µM against MDA-MB-231 cells compared to 9.6 µM for 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been documented. Compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
This compoundPseudomonas aeruginosa18

Enzyme Inhibition

Another area of interest is the inhibition of the 5-lipoxygenase enzyme system, which plays a crucial role in inflammatory processes. Inhibition of this enzyme can potentially alleviate conditions such as asthma and allergic reactions.

Mechanism of Action
The compound may inhibit leukotriene biosynthesis by blocking the active site of the 5-lipoxygenase enzyme, thus reducing inflammation .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, often involving the reaction of substituted benzofurans with appropriate carboxylic acids under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Comparative Studies

Comparative studies with other derivatives indicate that modifications in substituents significantly affect biological activity. For instance, variations in halogenation or alkyl substitution have been shown to enhance or diminish anticancer efficacy .

Q & A

Basic: What are the recommended synthetic routes for 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid, and how can purity be optimized?

Methodological Answer:
A common approach involves coupling halogenated benzofuran precursors with ethoxy groups, followed by carboxylation. For example:

Halogenation : Start with 3-ethoxybenzofuran-2-carboxylic acid. Introduce chlorine at the 5-position using reagents like SOCl₂ or N-chlorosuccinimide (NCS) under controlled conditions .

Carboxylation : Employ carbon dioxide insertion via Grignard reactions or transition-metal catalysis (e.g., Pd-catalyzed carbonylation) .
Purity Optimization :

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate purification .
  • Recrystallize the final product from ethanol/water mixtures to remove unreacted starting materials .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

Technique Key Peaks/Features
¹H NMR - Ethoxy group: δ 1.3–1.5 ppm (triplet, CH₃), 4.0–4.2 ppm (quartet, OCH₂).
- Aromatic protons: Split patterns due to chloro and ethoxy substituents (δ 6.8–7.5 ppm) .
¹³C NMR - Carboxylic acid: δ 165–170 ppm.
- Chlorinated aromatic carbon: δ 125–130 ppm .
IR - Broad O-H stretch (carboxylic acid): 2500–3300 cm⁻¹.
- C=O stretch: ~1700 cm⁻¹ .
HRMS Confirm molecular ion [M-H]⁻ at m/z 254.02 (C₁₁H₈ClO₄⁻) with isotopic Cl pattern .

Advanced: How can contradictions in reported spectral data for benzofuran derivatives be resolved?

Methodological Answer:
Discrepancies (e.g., NMR shifts in ) arise from solvent effects, impurities, or tautomerism. To resolve:

Comparative Analysis : Compare with structurally analogous compounds (e.g., 5-Bromo-3-ethoxy derivatives in ).

Computational Validation : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and optimize geometry .

Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign coupling interactions and verify substitution patterns .

Advanced: What strategies enable regioselective functionalization of this compound?

Methodological Answer:
The chloro and ethoxy groups act as directing groups:

  • Electrophilic Substitution : Chlorine deactivates the benzene ring, favoring reactions at the 4- or 6-positions. Use HNO₃/H₂SO₄ for nitration .
  • Cross-Coupling : Suzuki-Miyaura coupling at the 5-chloro position requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Protection of COOH : Convert the carboxylic acid to a methyl ester (using CH₂N₂) to prevent side reactions during functionalization .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:

  • Light/Temperature : Store at 2–8°C in amber vials to prevent photodegradation. Avoid temperatures >40°C (risk of decarboxylation) .
  • Humidity : Keep in a desiccator (silica gel) to avoid hydrolysis of the ethoxy group.
  • Long-Term Stability : Monitor via periodic HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect degradation products .

Advanced: How can computational modeling enhance the study of this compound’s reactivity?

Methodological Answer:

Reactivity Prediction : Use Gaussian or ORCA software for HOMO-LUMO analysis to identify nucleophilic/electrophilic sites .

Docking Studies : If targeting enzymes (e.g., cyclooxygenase), model interactions using AutoDock Vina to guide SAR .

Solvent Effects : Apply COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF) for reaction optimization .

Advanced: How to mitigate challenges in handling reactive intermediates during synthesis?

Methodological Answer:

  • Unstable Intermediates : For chlorinated intermediates (e.g., 5-chloro-3-ethoxybenzofuran), use Schlenk techniques under N₂ to prevent oxidation .
  • Quenching : Neutralize acidic byproducts (HCl) with NaHCO₃ before extraction .
  • Catalyst Removal : Filter Pd residues through Celite, followed by chelating agents (EDTA) .

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